6-chloro-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3,7-dihydro-2H-purin-2-one is a chemical compound that belongs to the purine family It is characterized by the presence of a chlorine atom at the 6th position and a keto group at the 2nd position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,7-dihydro-2H-purin-2-one typically involves the chlorination of 3,7-dihydro-2H-purin-2-one. One common method is the reaction of 3,7-dihydro-2H-purin-2-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6th position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,7-dihydro-2H-purin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound, which may have different functional groups or oxidation states.
Scientific Research Applications
6-chloro-3,7-dihydro-2H-purin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The chlorine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3,7-dihydro-2H-purin-2-one (Isoguanine): Similar structure but with an amino group instead of a chlorine atom.
6-Chloro-3,7-dimethyl-3,7-dihydro-2H-purin-2-one: Similar structure with additional methyl groups.
Uniqueness
6-chloro-3,7-dihydro-2H-purin-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other purine derivatives may not be suitable.
Properties
Molecular Formula |
C5H3ClN4O |
---|---|
Molecular Weight |
170.56 g/mol |
IUPAC Name |
6-chloro-1,6-dihydropurin-2-one |
InChI |
InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1,3H,(H,9,11) |
InChI Key |
UPSODPSLXOGSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=O)NC(C2=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.